2-(benzylamino)-5-(diisobutylamino)-3-pentyn-1-ol
Overview
Description
2-(benzylamino)-5-(diisobutylamino)-3-pentyn-1-ol, also known as Compound 32, is a small molecule drug that has shown promising results in scientific research for its potential therapeutic applications. This compound belongs to the family of alkynyl alcohols and has been synthesized using various methods.
Mechanism of Action
2-(benzylamino)-5-(diisobutylamino)-3-pentyn-1-ol 32 exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. In cancer research, this compound 32 inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In inflammation research, this compound 32 inhibits the activity of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in the regulation of inflammation. In neurodegenerative disorder research, this compound 32 inhibits the activity of monoamine oxidase (MAO), which is an enzyme involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
This compound 32 has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound 32 induces cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound 32 reduces the production of inflammatory cytokines and chemokines. In neurodegenerative disorder research, this compound 32 reduces oxidative stress and inflammation, which are associated with the pathogenesis of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
2-(benzylamino)-5-(diisobutylamino)-3-pentyn-1-ol 32 has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various scientific research studies for its potential therapeutic applications. Another advantage is that it can be synthesized using various methods with high yields and purity. One limitation is that further studies are needed to determine its safety and efficacy in animal and human studies. Another limitation is that the mechanism of action of this compound 32 is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Future Directions
There are several future directions for the scientific research of 2-(benzylamino)-5-(diisobutylamino)-3-pentyn-1-ol 32. One direction is to conduct further studies to determine its safety and efficacy in animal and human studies. Another direction is to elucidate its molecular targets and signaling pathways to better understand its mechanism of action. Other future directions include developing more efficient synthesis methods, optimizing its pharmacokinetic properties, and exploring its potential applications in other diseases. Overall, this compound 32 has shown promising results in scientific research for its potential therapeutic applications, and further studies are needed to fully understand its potential.
Scientific Research Applications
2-(benzylamino)-5-(diisobutylamino)-3-pentyn-1-ol 32 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound 32 has shown anti-proliferative effects on various cancer cell lines, including breast, lung, and prostate cancer cells. In inflammation research, this compound 32 has shown anti-inflammatory effects by inhibiting the production of cytokines and chemokines. In neurodegenerative disorder research, this compound 32 has shown neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-(benzylamino)-5-[bis(2-methylpropyl)amino]pent-3-yn-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-17(2)14-22(15-18(3)4)12-8-11-20(16-23)21-13-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-21,23H,12-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXNNRIKOHTPIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC#CC(CO)NCC1=CC=CC=C1)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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